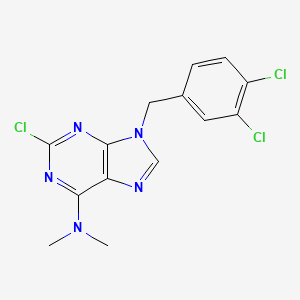

9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-

Descripción

The compound 9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- is a trisubstituted purine derivative featuring:

- A chlorine atom at position 2 of the purine ring.

- A (3,4-dichlorophenyl)methyl group at position 8.

- N,N-dimethyl substitution on the 6-amine group.

This structure combines lipophilic aromaticity (via the dichlorobenzyl group) with polarity (via the dimethylamino group), making it a candidate for biological applications such as kinase inhibition or antimicrobial activity . Its synthesis likely involves alkylation at N9 and nucleophilic substitution at C6, as seen in analogous purine derivatives .

Propiedades

Número CAS |

115204-65-4 |

|---|---|

Fórmula molecular |

C14H12Cl3N5 |

Peso molecular |

356.6 g/mol |

Nombre IUPAC |

2-chloro-9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine |

InChI |

InChI=1S/C14H12Cl3N5/c1-21(2)12-11-13(20-14(17)19-12)22(7-18-11)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3 |

Clave InChI |

UXZRHGZAUJYLRH-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Step 1: Reaction of 3,4-Dichlorobenzyl Chloride with Purine Derivative

The first step involves the alkylation of 2-chloropurine with 3,4-dichlorobenzyl chloride under controlled conditions:

- Conditions : The reaction is performed in a polar solvent (e.g., dimethylformamide or acetonitrile) to enhance solubility and reactivity.

- Catalysts : A base such as potassium carbonate or sodium hydroxide is used to facilitate nucleophilic substitution.

- Temperature : Reflux conditions are typically applied to ensure complete conversion.

Step 3: Purification

The crude product is purified using:

- Chromatography : Techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) are employed.

- Crystallization : Recrystallization from solvents like methanol or acetone ensures high purity.

Optimization Techniques

To enhance yield and purity, several strategies are employed:

- Use of high-throughput reactors for precise control over reaction parameters.

- Continuous flow systems to streamline production and reduce byproducts.

- Advanced purification methods like preparative HPLC for achieving >99% purity.

Reaction Conditions

| Parameter | Value/Details |

|---|---|

| Solvent | Dimethylformamide (DMF), acetonitrile |

| Catalyst/Base | Potassium carbonate, sodium hydroxide |

| Temperature | Reflux (~80–100°C) |

| Atmosphere | Nitrogen or argon |

| Purification | Chromatography and crystallization |

Mechanistic Insights

The synthesis involves nucleophilic substitution reactions:

- The chlorine atom on 2-chloropurine is displaced by the benzyl group from 3,4-dichlorobenzyl chloride.

- Dimethylamine reacts with the intermediate to form the final product.

Data Table: Key Properties of Related Derivatives

| Property | Value |

|---|---|

| Molecular Formula | C14H12Cl3N5 |

| Molecular Weight | 356.64 g/mol |

| CAS Number | 115204-65-4 |

| Purity | >99% (post-purification) |

| Solubility | Soluble in polar organic solvents |

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products with different substituents replacing the chlorine atoms.

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound with altered functional groups.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has indicated that derivatives of purine compounds exhibit significant antitumor properties. Specifically, studies have shown that modifications to the purine structure can enhance inhibitory activity against various kinases implicated in cancer progression, such as Bcr-Abl and FLT3-ITD . The incorporation of electron-withdrawing groups on the phenyl ring has been linked to improved binding affinity and selectivity towards these targets.

Kinase Inhibition

The compound's structural features allow it to function as a kinase inhibitor. Kinases are critical in regulating cellular processes, and their dysregulation is often associated with cancer. By targeting specific kinase activities, compounds like 9H-Purin-6-amine can potentially halt tumor growth and proliferation .

Radical Scavenging Properties

Recent studies have explored the antioxidant capabilities of purine derivatives. These compounds have demonstrated the ability to scavenge free radicals, which are implicated in oxidative stress and various pathophysiological conditions. For instance, radical scavenging activity has been quantified using electron paramagnetic resonance techniques, showcasing the potential therapeutic benefits of these compounds in managing oxidative damage .

Case Study 1: Inhibition of Bcr-Abl Kinase

A study focusing on the design and synthesis of purine derivatives reported that certain modifications led to enhanced inhibitory effects on Bcr-Abl kinase activity. The results indicated that the presence of specific substituents on the purine scaffold significantly improved the compound's efficacy against resistant strains of leukemia cells .

Case Study 2: Radical Scavenging Activity

In another investigation, the radical scavenging activity of various purine derivatives was assessed. The results revealed that these compounds could effectively neutralize hydroxyl radicals and superoxide anions, suggesting their potential use in formulations aimed at reducing oxidative stress-related diseases .

Mecanismo De Acción

The mechanism of action of 2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves:

Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.

Pathways: Interfering with biochemical pathways related to purine metabolism or signal transduction.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of structurally related purine derivatives, focusing on substituent effects and biological implications:

Substituent Variations at Position 9

Substituent Variations at Position 6

Key Structural and Functional Insights

Position 9 Substituents :

- Aromatic groups (e.g., dichlorophenyl) enhance lipophilicity and target binding in hydrophobic environments, while aliphatic groups (e.g., ethyl, cyclopropylmethyl) improve solubility but reduce affinity .

- Halogenation (Cl, F) increases metabolic stability and electronic effects, critical for interactions with enzymatic active sites .

Position 6 Substituents: N,N-dimethylamino groups balance basicity and steric effects, favoring solubility without excessive bulk . Aryl groups (e.g., chlorophenyl) may enhance specificity but reduce bioavailability due to poor solubility .

Synthetic Strategies :

Actividad Biológica

The compound 9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl- , often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a purine base with specific substitutions that influence its biological properties. The key features include:

- A 2-chloro group

- A 3,4-dichlorophenyl methyl side chain

- Two N,N-dimethyl amine groups

Research indicates that purine derivatives often interact with various biological targets, including enzymes and receptors. The specific interactions of this compound can be summarized as follows:

- Adenosine Receptor Modulation : Many purine derivatives act as agonists or antagonists at adenosine receptors, which are involved in numerous physiological processes including neurotransmission and immune response.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as kinases or phosphatases that play critical roles in cell signaling pathways.

Pharmacological Effects

The pharmacological effects of this compound have been investigated in several studies:

- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxicity against various cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Properties : There is evidence to suggest that it may reduce inflammation by modulating cytokine release.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study conducted by Fiorini & Abel (1998), the cytotoxic effects of the compound were evaluated against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent effect.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Safety Profile

While the biological activities are promising, understanding the safety profile is crucial. Toxicological assessments have indicated that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are standard synthetic routes for preparing 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-9H-purin-6-amine and related analogs?

- Methodological Answer : A common approach involves nucleophilic substitution at the purine C6 position. For example, microwave-assisted reactions in DMF or DMSO with substituted anilines (e.g., 3-chloroaniline) and bases like Hunig’s Base (N,N-diisopropylethylamine) can yield chloro-substituted purine derivatives. Purification via silica gel chromatography with gradient elution (e.g., 5–50% ethyl acetate in hexanes) is typical. Reaction monitoring by LC-MS or TLC ensures intermediate purity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use -NMR to verify substitution patterns (e.g., aromatic protons from the 3,4-dichlorobenzyl group and dimethylamino signals). -NMR and HRMS (High-Resolution Mass Spectrometry) provide molecular weight and elemental composition validation. For crystalline derivatives, X-ray crystallography using software like SHELXL or Mercury can resolve ambiguous stereochemistry or tautomeric forms .

Q. What solubility and storage conditions are recommended for in vitro assays?

- Methodological Answer : DMSO is a preferred solvent for stock solutions (5–50 mM), with aliquots stored at -80°C to avoid freeze-thaw degradation. Aqueous solubility can be enhanced using co-solvents like PEG-400 or cyclodextrins. Stability testing via HPLC over 24–48 hours at 4°C or room temperature is advised to confirm integrity .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., acetylcholinesterase inhibition) be resolved for structurally similar derivatives?

- Methodological Answer : Ensure compound purity (>95% by HPLC) and confirm the absence of tautomerism (e.g., amino-imino equilibria) via -NMR in DMSO-d. Compare inhibition kinetics (IC) under standardized assay conditions (pH, temperature, enzyme source). Computational docking (e.g., AutoDock Vina) can identify binding mode variations caused by substituent electronic effects .

Q. What strategies optimize low-yield reactions during the introduction of the 3,4-dichlorobenzyl group?

- Methodological Answer : Screen alternative coupling reagents (e.g., copper acetate with boronic acids in CHCl) or transition-metal catalysts (Pd/Cu). Microwave irradiation (110–140°C, 90 W) often improves reaction efficiency. If steric hindrance occurs, protect reactive sites with tert-butyl groups or use directing groups .

Q. How can crystallographic data resolve discrepancies in molecular conformation between computational models and experimental results?

- Methodological Answer : Refine X-ray data using SHELXL to model thermal displacement parameters and hydrogen bonding. Compare Mercury-generated packing diagrams with computational predictions (e.g., DFT-optimized geometries). Analyze torsional angles to identify deviations caused by crystal packing forces .

Q. What analytical methods detect and quantify impurities (e.g., dechlorinated byproducts) in synthesized batches?

- Methodological Answer : LC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) separates impurities. Quantify using external standards (e.g., Clofarabine impurities). For halogenated analogs, ICP-MS monitors residual chloride content. Cross-validate with -NMR integration of characteristic peaks .

Data Contradiction Analysis

Q. How to address inconsistent enzymatic inhibition results across research groups?

- Methodological Answer : Reconcile differences by standardizing enzyme sources (recombinant vs. tissue-extracted AChE) and substrate concentrations. Validate assay reproducibility via positive controls (e.g., donepezil). Use isothermal titration calorimetry (ITC) to measure binding affinities independently of kinetic assumptions .

Q. Why do tautomeric ratios vary in NMR spectra under different solvent conditions?

- Methodological Answer : Solvent polarity affects tautomer equilibrium (e.g., DMSO-d stabilizes the amino form, while CDCl favors imino). Variable-temperature NMR (VT-NMR) can track dynamic interconversion. Compare with computational predictions (e.g., Gaussian calculations of tautomer energy differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.